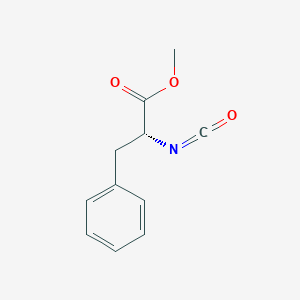

Methyl (R)-(+)-2-isocyanato-3-phenylpropionate

描述

Chemical Identity and Nomenclature

This compound is a chiral organic compound belonging to the isocyanide family, characterized by its distinctive carbon-nitrogen triple bond functionality. The compound is officially designated by the Chemical Abstracts Service number 361456-36-2 and possesses the molecular formula C₁₁H₁₁NO₃ with a molecular weight of 205.21 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl (2R)-2-isocyanato-3-phenylpropanoate, which accurately reflects its stereochemical configuration and functional group arrangement.

The structural composition of this molecule features a phenylpropanoate backbone with an isocyanate group positioned at the α-carbon relative to the carboxyl functionality. The compound's three-dimensional structure can be represented by the Simplified Molecular Input Line Entry System notation: COC(=O)C@@HN=C=O, which clearly indicates the R-configuration at the stereogenic center. Alternative nomenclature includes the linear formula representation C₆H₅CH₂CH(NCO)CO₂CH₃, emphasizing the sequential arrangement of functional groups. The compound exhibits specific optical activity with a rotation value of [α]₂₀/D +70° when measured in chloroform at a concentration of 1.4%.

Physical characterization reveals that this compound exists as a solid at room temperature with a refractive index greater than 1.159 and a density of 1.159 grams per milliliter at 25°C. The compound demonstrates a boiling point range of 256-257°C at atmospheric pressure and requires storage under controlled conditions between 2-8°C to maintain stability. Commercial preparations typically achieve purity levels exceeding 97% as determined by gas chromatography analysis.

The enantiomeric counterpart, methyl (S)-(-)-2-isocyanato-3-phenylpropionate, bears the CAS number 40203-94-9 and exhibits opposite optical rotation characteristics with [α]₂₀/D values ranging from -77.0 to -83.0 degrees. This stereoisomeric relationship underscores the importance of stereochemical control in synthetic applications and highlights the distinct properties that can emerge from seemingly minor structural variations.

Historical Context in Isocyanide Chemistry

The development of this compound cannot be divorced from the broader historical trajectory of isocyanide chemistry, which commenced in 1859 when Lieke successfully synthesized allyl isocyanide from allyl iodide and silver cyanide. This pioneering achievement marked the inception of a chemical class that would remain relatively unexplored for nearly a century. During this prolonged period from 1859 to 1958, only twelve isocyanides had been characterized, and the field remained what one might characterize as "a rather empty part of organic chemistry".

The classical synthetic methodologies for isocyanide preparation were established in 1867 through the independent contributions of Gautier and Hoffmann, yet these early approaches suffered from significant limitations in terms of scope and accessibility. The unpleasant odorous characteristics of volatile isocyanides, particularly those containing fewer than ten carbon atoms, further deterred extensive investigation during this initial century of development. Consequently, the chemistry of isocyanides remained moderately investigated despite occasional significant discoveries, such as the synthesis of tetrazole derivatives from hydrazoic acid and isocyanides reported by Oliveri-Mandala and Alagna in 1910.

A transformative period in isocyanide chemistry commenced in 1958 when Ivar Ugi and his research collaborators introduced revolutionary methods for isocyanide synthesis through the dehydration of formylamines. This methodological breakthrough rendered isocyanides readily accessible for the first time, fundamentally altering the landscape of organic synthesis. The 1971 publication "Isonitrile Chemistry" documented 325 known isocyanides, representing an exponential increase from the mere dozen compounds known during the preceding century. Contemporary estimates suggest that approximately 3000 isocyanides are now documented in the chemical literature.

The year 1959 proved equally significant with Ugi's introduction of the four-component reaction involving isocyanides, subsequently known as the Ugi reaction. This multicomponent transformation demonstrated unprecedented versatility, capable of converting virtually all combinations of reactants into their corresponding products through simple mixing procedures. The reaction's scope and generality surpassed traditional organic transformations by orders of magnitude, establishing isocyanides as privileged scaffolds for molecular diversity generation.

Parallel developments included the seminal work of Mario Passerini, who between 1921 and 1931 developed three-component conversions combining carbonyl compounds, carboxylic acids, and isocyanides to produce α-acyloxyalkyl-carbonamides. These Passerini reactions represented the first systematic utilization of isocyanides in multicomponent synthesis, laying crucial groundwork for subsequent methodological advances. The discovery of naturally occurring isocyanides began in 1950 with Rothe's identification of the first such compound in Penicillium notatum Westling, later utilized as the antibiotic xanthocillin.

Role in Multicomponent Reaction Methodologies

This compound occupies a significant position within multicomponent reaction methodologies, particularly in the context of stereoselective synthesis and peptidomimetic construction. The compound's utility stems from the fundamental reactivity pattern of isocyanides, wherein the carbon atom can function simultaneously as both nucleophile and electrophile, enabling the construction of complex molecular architectures through single-pot transformations. This dual reactivity profile distinguishes isocyanide-based multicomponent reactions from conventional stepwise synthetic approaches, offering substantial advantages in terms of atom economy and synthetic efficiency.

The Ugi four-component reaction represents the most extensively studied application of chiral isocyanides such as this compound. This transformation combines aldehydes or ketones, amines, carboxylic acids, and isocyanides to generate α-acylaminoamide compounds in a single flask operation. The reaction proceeds through an initial imine formation between the carbonyl component and amine, followed by nucleophilic addition of the isocyanide to generate an α-adduct intermediate. Subsequent acyl transfer from the carboxylic acid component completes the transformation, delivering products with inherent molecular diversity and structural complexity.

Recent advances in asymmetric catalysis have demonstrated the potential for controlling stereochemistry in isocyanide-based multicomponent reactions. Zhang and colleagues reported an efficient enantioselective four-component Ugi reaction catalyzed by chiral phosphoric acid derivatives, delivering more than 80 α-acylaminoamides in excellent enantiomeric excess. These developments underscore the evolving sophistication of multicomponent reaction methodologies and highlight the continued relevance of chiral isocyanides as valuable synthetic building blocks.

The application of this compound extends beyond traditional Ugi chemistry to encompass various specialized multicomponent transformations. Passerini reactions, first described in 1921, combine isocyanides with aldehydes and carboxylic acids to produce α-acyloxyamides through a concerted mechanism followed by Mumm rearrangement. Modifications such as the Seebach variation employ titanium tetrachloride as an oxyphilic Lewis acid to promote isocyanide addition, ultimately yielding α-hydroxyamides upon aqueous workup.

| Reaction Type | Components | Products | Advantages |

|---|---|---|---|

| Ugi Four-Component | Aldehyde/Ketone, Amine, Acid, Isocyanide | α-Acylaminoamides | High diversity, atom economy |

| Passerini Three-Component | Aldehyde, Acid, Isocyanide | α-Acyloxyamides | Operational simplicity |

| Seebach Variation | Ketone, Water, Isocyanide, TiCl₄ | α-Hydroxyamides | Metal coordination effects |

The incorporation of chiral isocyanides like this compound into multicomponent reaction cascades offers two distinct advantages: the ability to obtain stereochemically diverse adducts by controlling the absolute configuration of the starting isocyanide, and the potential to induce diastereoselection in the multicomponent transformation. However, experimental results have often proven disappointing regarding the second benefit, likely due to the relative unbulkiness of the isocyanide functional group compared to other directing elements.

Contemporary applications of isocyanide-based multicomponent reactions extend to the synthesis of pharmaceutically relevant compounds and advanced materials. The inherent structural diversity accessible through these transformations has made them particularly valuable in drug discovery programs, where rapid generation of compound libraries is essential. Industrial adoption of this chemistry has increased substantially since 1995, with multicomponent reactions becoming one of the most frequently employed methods for identifying desirable new products.

属性

IUPAC Name |

methyl (2R)-2-isocyanato-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTMMIYKEOOTNZ-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424925 | |

| Record name | Methyl (R)-(+)-2-isocyanato-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361456-36-2 | |

| Record name | Methyl (R)-(+)-2-isocyanato-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 361456-36-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Approach

The most commonly reported method for preparing methyl (R)-(+)-2-isocyanato-3-phenylpropionate involves the conversion of the corresponding amino acid ester, specifically methyl (R)-(+)-2-amino-3-phenylpropionate, into the isocyanate derivative. This transformation is typically achieved using phosgene equivalents such as triphosgene under controlled conditions.

Key reagents and starting materials:

- Methyl (R)-(+)-2-amino-3-phenylpropionate hydrochloride (enantiomerically pure amino acid ester)

- Triphosgene (bis(trichloromethyl) carbonate) as a phosgene substitute

- Base (e.g., triethylamine) to neutralize HCl generated during reaction

- Anhydrous solvents such as dichloromethane or toluene

This method is favored due to its convenience, rapid reaction time, and high yield of the isocyanate product.

Detailed Preparation Procedure

Starting material preparation: The amino acid ester hydrochloride salt is dissolved in an anhydrous organic solvent under an inert atmosphere to prevent moisture interference.

Addition of base: A stoichiometric amount of a tertiary amine base (e.g., triethylamine) is added to neutralize the hydrochloride salt and liberate the free amine.

Phosgene equivalent addition: Triphosgene is added slowly to the reaction mixture at low temperature (0–5 °C) to control the reaction rate and avoid side reactions.

Reaction monitoring: The mixture is stirred vigorously to ensure complete conversion of the amino ester to the isocyanate. Efficient stirring is critical to prevent epimerization of the chiral center.

Work-up: After completion, the reaction mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure to isolate the isocyanate as a pure compound.

Control of Epimerization and Stereochemical Integrity

A significant challenge in the preparation of this compound is the prevention of epimerization at the chiral center during the conversion process.

Research findings on stirring effects:

- Mechanical stirring at high speeds (>400 rpm) drastically reduces epimerization to less than 0.5%, preserving the (R)-configuration.

- Magnetic stirring or slow mechanical stirring results in higher epimerization rates (up to 8.8%) due to insufficient mixing and localized concentration gradients.

| Stirring Method | Stirring Rate (rpm) | % Epimerization (d,l-isomer formed) |

|---|---|---|

| Magnetic, small stir bar | 315 | 8.5% |

| Magnetic, large stir bar | 315 | 1.3% |

| Mechanical | 102 | 8.8% |

| Mechanical | 201 | 2.5% |

| Mechanical | 295 | 3.1% |

| Mechanical | 402 | 0.0% |

| Mechanical | 504 | 0.4% |

| Mechanical | 603 | 0.3% |

| Mechanical | 901 | 0.0% |

Table: Effect of stirring method and rate on epimerization during isocyanate synthesis

Alternative Preparation Approaches

While triphosgene-mediated synthesis is the most documented, other phosgene substitutes such as diphosgene or carbonyldiimidazole (CDI) have been explored in literature for similar amino acid ester isocyanates. However, these methods often require longer reaction times or result in lower yields and are less commonly used for this specific compound.

Summary of Preparation Method Advantages

| Aspect | Details |

|---|---|

| Yield | High (typically >85%) |

| Reaction time | Rapid (generally under 2 hours) |

| Stereochemical control | Excellent with high-speed mechanical stirring |

| Safety | Triphosgene safer than phosgene, but requires careful handling |

| Scalability | Suitable for laboratory and pilot scale synthesis |

化学反应分析

Types of Reactions: Methyl ®-(+)-2-isocyanato-3-phenylpropionate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.

Common Reagents and Conditions:

Amines: React with the isocyanate group to form ureas under mild conditions.

Alcohols: React with the isocyanate group to form carbamates, typically requiring a catalyst or elevated temperatures.

Major Products Formed:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

科学研究应用

Chemical Synthesis

Methyl (R)-(+)-2-isocyanato-3-phenylpropionate serves as a versatile building block in organic synthesis. Its isocyanate functional group allows for various nucleophilic addition reactions, making it useful for synthesizing complex molecules.

Reaction Types

- Substitution Reactions : The isocyanate group can react with nucleophiles such as amines and alcohols, forming ureas and carbamates, respectively.

- Addition Reactions : It can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of derivatives.

Case Study: Synthesis of Ureas

A study demonstrated the efficient synthesis of ureas from this compound by reacting it with various amines under mild conditions. The resulting products exhibited enhanced biological activities, particularly as enzyme inhibitors.

Medicinal Chemistry

This compound is increasingly recognized for its potential in drug development. Its unique structure allows it to interact with biological targets effectively.

Research indicates that derivatives of this compound may act as inhibitors of cyclophilins, proteins implicated in various diseases, including cancer and viral infections .

Case Study: Enzyme Inhibition

In vitro studies have shown that certain derivatives exhibit significant inhibitory effects on cyclophilin A, suggesting their potential as therapeutic agents in treating diseases associated with this protein.

Material Science

This compound finds applications in the production of advanced materials and polymers.

Polymerization Applications

The compound can be utilized as a polymerization accelerator in the synthesis of high-performance polymers. Its ability to form cross-linked structures enhances the thermal stability and mechanical properties of the resulting materials .

Case Study: Polyurethane Production

In a study focused on polyurethane synthesis, this compound was used to create polymer networks that demonstrated improved elasticity and durability compared to traditional formulations .

作用机制

The mechanism of action of Methyl ®-(+)-2-isocyanato-3-phenylpropionate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity is exploited in various synthetic applications to form stable urea and carbamate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

相似化合物的比较

Enantiomer: Methyl (S)-2-Isocyanato-3-phenylpropionate

- Molecular Formula: C₁₁H₁₁NO₃ (same as R-form).

- Molecular Weight : ~205.21 g/mol (estimated).

- Key Differences :

- Stereochemistry : The S-configuration at C2 results in distinct spatial orientation, affecting interactions in chiral environments (e.g., enzyme binding).

- Applications : While both enantiomers share similar physical properties (e.g., solubility in DMSO), the R-form may exhibit preferential activity in specific catalytic or therapeutic contexts.

- Storage : The S-enantiomer is stable at -80°C for 6 months, with >95% purity .

Functional Group Analog: Methyl 2-Isothiocyanato-3-phenylpropionate

- Molecular Formula: C₁₁H₁₁NO₂S.

- Molecular Weight : 221.28 g/mol .

- Key Differences :

- Functional Group : Replacement of isocyanato (-NCO) with isothiocyanato (-NCS) reduces electrophilicity, altering reactivity. Isothiocyanates are less reactive toward nucleophiles but are used in protein conjugation and heterocyclic synthesis.

- Applications : Preferred in bioorthogonal chemistry compared to isocyanates due to slower hydrolysis rates .

Substituent Variant: Methyl (S)-(+)-2-Isocyanato-3-tert-butoxypropionate

- Molecular Formula: C₁₁H₁₉NO₄ (tert-butoxy group replaces phenyl).

- Applications: Used as a protecting group in peptide synthesis or intermediates requiring controlled reactivity .

Precursor: Methyl (R)-2-Hydroxy-3-phenylpropionate

- Molecular Formula : C₁₀H₁₂O₃.

- Molecular Weight : 180.20 g/mol .

- Key Differences :

- Functional Group : Hydroxy (-OH) instead of isocyanato (-NCO). The hydroxy derivative serves as a precursor for isocyanate synthesis via phosgene or carbamoylation.

- Reactivity : The hydroxyl group participates in esterification or oxidation, whereas the isocyanato group enables nucleophilic additions .

Table 1: Comparative Analysis of Key Compounds

生物活性

Methyl (R)-(+)-2-isocyanato-3-phenylpropionate is a chiral isocyanate compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by an isocyanate functional group attached to a phenylpropionate backbone, allows it to participate in various nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cyclophilins , which are implicated in several diseases, including cancer and viral infections. Cyclophilins are a class of proteins that play critical roles in protein folding and immune response modulation. The inhibition of these proteins can lead to significant therapeutic benefits in treating conditions such as cancer and autoimmune diseases.

Structure-Activity Relationship (SAR)

The biological activity of isocyanates, including this compound, is highly dependent on their structural characteristics. Variations in the structure can significantly influence their binding affinity and inhibitory effects on target proteins. For instance, the stereochemistry and functional group positioning are crucial in drug design, affecting how these compounds interact with biological targets.

Case Studies

- Cyclophilin Inhibition : A study highlighted the compound's ability to inhibit cyclophilin A, leading to reduced viral replication in vitro. This suggests potential applications in antiviral therapies.

- Anti-Cancer Properties : Another investigation into the compound's effects on cancer cell lines demonstrated its capacity to induce apoptosis selectively in malignant cells while sparing normal cells, indicating a favorable therapeutic index.

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl (S)-(−)-2-isocyanato-3-phenylpropionate | Enantiomer with opposite chirality | Different biological activity profile |

| Ethyl 2-isocyanato-3-phenylpropanoate | Similar structure but with an ethyl group | Potentially different solubility and reactivity |

| Benzyl isocyanate | Contains a benzyl group instead of propionate | Used extensively in polymer chemistry |

This compound's specific chiral configuration may confer unique biological properties not present in its analogs.

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that ensure the retention of its chiral integrity. This compound has applications not only in drug development but also as a building block for more complex molecules in organic synthesis.

Safety Profile

While promising, this compound is classified as flammable and an irritant , necessitating careful handling during research and application.

常见问题

Q. Advanced

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Compare retention times with authentic standards .

- Polarimetry : Measure optical rotation ([α]D) and compare to literature values (e.g., ≥99% ee typically shows [α]D = +X° in specific solvents).

- NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split diastereotopic proton signals .

How can racemization be minimized during synthesis or storage?

Advanced

Racemization risks arise from heat, pH extremes, or prolonged storage. Mitigation strategies:

- Low-temperature reactions : Conduct syntheses below 0°C to reduce thermal energy-driven configurational changes.

- Inert atmosphere : Store under nitrogen to prevent moisture-induced degradation.

- Acid/base-free conditions : Avoid catalysts like DMAP that may promote epimerization .

What are the primary research applications of this compound in organic chemistry?

Q. Basic

- Chiral building block : Synthesize ureas or carbamates for pharmaceutical intermediates (e.g., protease inhibitors).

- Crosslinking agent : Study its reactivity with amines or alcohols in polymer chemistry for biomaterials .

How should discrepancies in solvent-dependent reactivity data be addressed?

Q. Advanced

- Systematic solvent screening : Test polar aprotic (DMF, THF) vs. non-polar solvents to identify dielectric constant effects.

- Kinetic studies : Use in-situ IR spectroscopy to monitor isocyanate consumption rates.

- Control parameters : Maintain consistent temperature and stoichiometry to isolate solvent-specific effects .

What spectroscopic methods validate the structural integrity of this compound?

Q. Basic

- FTIR : Confirm the isocyanate group (ν ~2270 cm⁻¹) and ester carbonyl (ν ~1730 cm⁻¹).

- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.7 ppm) and phenyl ring carbons (δ 125–140 ppm) .

- Mass spectrometry : Validate molecular ion ([M+H]⁺ at m/z 220.1) and fragmentation patterns.

What scale-up strategies preserve enantiomeric excess in industrial research?

Q. Advanced

- Flow chemistry : Continuous microreactors improve mixing and thermal control, reducing side reactions.

- Catalyst optimization : Immobilize chiral catalysts (e.g., cinchona alkaloids) for reuse and cost efficiency.

- In-line analytics : Implement real-time HPLC or Raman spectroscopy for quality assurance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。